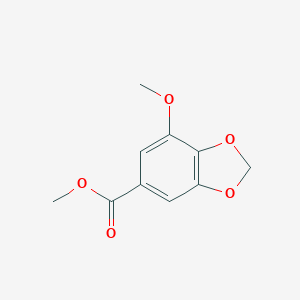

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQKIGXHWZLSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345086 | |

| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-58-3 | |

| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, a key intermediate in the development of various biologically active compounds. This document details experimental protocols, summarizes quantitative data, and visualizes synthetic pathways to facilitate further research and application in drug discovery and development.

Chemical Properties and Data

This compound is the methyl ester derivative of 7-methoxy-1,3-benzodioxole-5-carboxylic acid, also known as myristicinic acid. The properties of the parent carboxylic acid are well-documented and provide a baseline for understanding the ester.

| Property | Value (for 7-methoxy-1,3-benzodioxole-5-carboxylic acid) |

| Molecular Formula | C₉H₈O₅[1][2][3] |

| Molecular Weight | 196.16 g/mol [1][2][3] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 212 °C |

| Solubility | Soluble in polar solvents such as water and alcohols[1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 7-methoxy-1,3-benzodioxole-5-carboxylic acid. Several general and specific methods for esterification are applicable.

Fischer Esterification

A common method for the synthesis of esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5]

Experimental Protocol:

-

Materials: 7-methoxy-1,3-benzodioxole-5-carboxylic acid, Methanol (excess), Concentrated Sulfuric Acid (catalyst), Sodium Bicarbonate solution, Ethyl Acetate, Magnesium Sulfate.

-

Procedure:

-

Dissolve 7-methoxy-1,3-benzodioxole-5-carboxylic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

-

Esterification using POCl₃

An alternative, milder method for esterification utilizes phosphorus oxychloride (POCl₃). This method often proceeds at room temperature with high yields.

Experimental Protocol:

-

Materials: 7-methoxy-1,3-benzodioxole-5-carboxylic acid, Methanol, Phosphorus Oxychloride (POCl₃), Ethyl Acetate, Sodium Bicarbonate solution, Magnesium Sulfate.

-

Procedure:

-

Dissolve 7-methoxy-1,3-benzodioxole-5-carboxylic acid in methanol in an ice bath.

-

Add POCl₃ dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction by TLC.

-

Pour the reaction mixture over crushed ice and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Further purification can be achieved through column chromatography.

-

A similar procedure has been successfully used for the synthesis of the related compound, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, by reacting the corresponding carboxylic acid with one molar equivalent of methanol in dichloromethane at room temperature for 12 hours, resulting in an 88% yield.[6]

Spectral Data (Predicted and from Related Compounds)

| Spectral Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), methyl ester protons (3H, singlet), and methylenedioxy protons (2H, singlet). |

| ¹³C NMR | Peaks corresponding to the carboxyl carbon, aromatic carbons, methoxy carbon, methyl ester carbon, and the methylenedioxy carbon. Carbonyl carbon is expected in the 165-175 ppm range. |

| IR (Infrared) Spectroscopy | Characteristic peaks for C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching, aromatic C-H stretching, and C-H stretching of the methoxy and methyl ester groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀O₅, MW: 210.18 g/mol ). Fragmentation patterns would likely show the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃). |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities. Several studies have highlighted their potential as antitumor agents.[1][7]

Compounds containing the 1,3-benzodioxole moiety have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7] The mechanism of action for many of these derivatives is believed to involve the induction of the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7]

While the specific biological activity of this compound has not been extensively reported, its structural similarity to other biologically active benzodioxoles suggests it may be a promising candidate for further investigation in cancer research and drug development.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and evaluation of novel therapeutic agents. The provided protocols and data for this compound and related compounds offer a starting point for further exploration of this promising chemical scaffold.

References

- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate CAS number and properties

An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's identification, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its applications as a key synthetic intermediate.

Compound Identification and Structure

This compound is the methyl ester derivative of myristicin acid. While the parent carboxylic acid is well-documented, the methyl ester is typically synthesized as a downstream intermediate and may not have a universally cited, unique CAS Registry Number. For clarity and unambiguous identification, it is best identified by its IUPAC name and the CAS number of its parent acid.

-

IUPAC Name: this compound

-

Synonyms: 7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester, Methyl myristicinate

-

Parent Acid CAS Number: --INVALID-LINK-- (7-methoxy-1,3-benzodioxole-5-carboxylic acid)[1]

-

Molecular Structure:

Physicochemical and Spectroscopic Properties

Quantitative data for the target compound is not widely published. The following table summarizes its calculated properties and includes experimental data for its direct carboxylic acid precursor for reference.

| Property | Value (this compound) | Value (7-methoxy-1,3-benzodioxole-5-carboxylic acid) | Reference |

| CAS Registry Number | Data not available | 526-34-1 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₅ | C₉H₈O₅ | [2] |

| Molecular Weight | 210.18 g/mol | 196.16 g/mol | [2] |

| Appearance | Data not available (Expected: Solid) | White to off-white crystalline solid | [3] |

| Melting Point | Data not available | 212 °C | [2] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Methanol) | Soluble in polar solvents (water, alcohols) | [3] |

A brominated analog, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is reported as a white powder with a melting point of 357 K (84 °C), suggesting the title compound is also a solid at room temperature.[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached via two primary, reliable routes. The choice of pathway depends on the availability of starting materials.

Pathway 1: Direct Esterification from Myristicin Acid

This is the most direct and efficient method, predicated on the availability of the parent carboxylic acid (CAS 526-34-1). The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, is the classical and most cost-effective approach.

-

Catalyst: A strong protic acid (e.g., concentrated H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reversibility: The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of methanol is used, acting as both reactant and solvent. This leverages Le Châtelier's principle. Alternatively, removal of the water byproduct via azeotropic distillation (e.g., with toluene and a Dean-Stark apparatus) can be employed.

-

Work-up: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product via extraction.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq).

-

Reagents: Add anhydrous methanol in a significant excess (e.g., 20-40 eq, serving as the solvent).

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Pathway 2: Multi-Step Synthesis from Methyl Gallate

-

Step 1: Methylenedioxy Bridge Formation: The two adjacent hydroxyl groups at the 3- and 4-positions of methyl gallate are selectively protected by forming a methylenedioxy bridge. This is typically achieved using a dihalomethane (e.g., dibromomethane or diiodomethane) and a weak base like potassium carbonate.[5] The base deprotonates the phenolic hydroxyls, creating nucleophilic phenoxides that attack the electrophilic CH₂X₂ in a double Sₙ2 reaction to form the five-membered dioxole ring.

-

Step 2: O-Methylation: The remaining hydroxyl group at the 7-position (originally the 5-position of gallate) is then methylated. This is a standard Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide with a suitable base.

Step A: Synthesis of Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate [5]

-

Setup: In a round-bottom flask, dissolve methyl gallate (1.0 eq) and potassium carbonate (approx. 2.2 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.

-

Reagent Addition: Add diiodomethane or dibromomethane (approx. 1.2 eq) dropwise to the stirred suspension under an inert atmosphere (e.g., nitrogen).

-

Reaction: Heat the reaction mixture (e.g., 60-120 °C) and stir for several hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the intermediate, methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate.

Step B: Synthesis of this compound

-

Setup: Dissolve the hydroxy-intermediate from Step A (1.0 eq) in a suitable solvent like acetone or DMF.

-

Reagent Addition: Add a base (e.g., K₂CO₃, approx. 1.5 eq) followed by a methylating agent like dimethyl sulfate (approx. 1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up & Purification: Perform a standard aqueous work-up and extraction as described previously. Purify by column chromatography or recrystallization to obtain the final product.

Applications in Research and Drug Development

The benzodioxole (or methylenedioxyphenyl) moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules. This compound serves as a key precursor to more complex derivatives.

-

Intermediate for Hepatitis Therapeutics: A closely related analog, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is a documented key intermediate in the synthesis of biphenyl derivatives.[4] These compounds have been investigated for their potential to treat liver ailments, including acute and chronic hepatitis.[4] The title compound is the direct non-brominated parent, making it a crucial starting point for creating libraries of analogous structures for structure-activity relationship (SAR) studies.

-

Building Block for Natural Product Synthesis: The core structure is related to myristicin, a naturally occurring phenylpropene found in nutmeg. This makes the compound and its derivatives valuable starting materials for the total synthesis or semi-synthesis of natural products and their analogs.

-

Scaffold for Novel Drug Discovery: The combination of the electron-rich benzodioxole ring, a methoxy group, and a reactive ester handle makes this molecule a versatile platform. The ester can be hydrolyzed back to the acid for amide coupling, reduced to an alcohol, or converted to other functional groups, enabling the exploration of diverse chemical space in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 526-34-1: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]

natural occurrence of 7-methoxy-1,3-benzodioxole derivatives

An In-Depth Technical Guide on the Natural Occurrence of 7-Methoxy-1,3-Benzodioxole Derivatives

Introduction

The 1,3-benzodioxole, or methylenedioxybenzene, moiety is a significant structural feature found in a plethora of naturally occurring and synthetic compounds.[1][2][3] This heterocyclic scaffold is an integral part of many natural products, including well-known phenylpropanoids that contribute to the flavor and aroma of various plants.[4][5] Derivatives of 1,3-benzodioxole are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a subject of intense research in medicinal chemistry and drug development.[1][2][6][7][8]

This guide focuses specifically on the and related compounds. The primary example is Myristicin (4-methoxy-6-(2-propenyl)-1,3-benzodioxole), a major psychoactive and aromatic constituent of nutmeg.[4] These compounds are not only important in the flavor and fragrance industries but also serve as valuable precursors and building blocks for the synthesis of more complex molecules.[9][10] We will explore their natural sources, present quantitative data on their occurrence, provide detailed experimental protocols for their extraction and analysis, and visualize key workflows and biosynthetic pathways.

Natural Occurrence and Quantitative Data

Several derivatives of 1,3-benzodioxole are found as major constituents of essential oils from various plant species. Myristicin, characterized by a methoxy group at the 7-position (equivalent to the 4-position in IUPAC nomenclature of the substituted benzene ring), is prominently found in the Myristicaceae and Apiaceae families.[1][4] The concentration of these compounds can vary significantly based on the plant's origin, growing conditions, storage, and the extraction method employed.[4][9]

The following tables summarize the quantitative occurrence of Myristicin and other structurally related, naturally occurring 1,3-benzodioxole derivatives.

Table 1: Occurrence of Myristicin (A 7-Methoxy-1,3-Benzodioxole Derivative)

| Compound | Plant Source | Plant Part | Concentration / Yield |

| Myristicin | Myristica fragrans (Nutmeg) | Seed & Mace | 5.57 - 13.76% of essential oil[4] |

| Myristicin | Myristica fragrans (Nutmeg) | Seed Oil | Initial concentration of 12.93% in one study[4][11] |

| Myristicin | Apiaceae Family (e.g., Parsley, Dill, Fennel, Celery) | General | Present in essential oils[1][4] |

Table 2: Occurrence of Other Major 1,3-Benzodioxole Derivatives

| Compound | Plant Source | Plant Part | Concentration / Yield |

| Safrole | Sassafras albidum | Root Bark | ~90% of essential oil[5] |

| Safrole | Ocotea pretiosa (Brazilian Sassafras) | Wood | Principal component of essential oil[5] |

| Apiol | Petroselinum crispum (Parsley) | Seed | Extracted from essential oil[1] |

| Dillapiole | Anethum graveolens (Dill) | Seed | Extracted from essential oil[1] |

Experimental Protocols

The isolation and identification of 7-methoxy-1,3-benzodioxole derivatives from natural sources involve a multi-step process combining extraction, purification, and analytical characterization.

Protocol 1: General Essential Oil Extraction by Hydrodistillation

This method is a standard technique for extracting volatile compounds, such as phenylpropanoids, from plant material.[12][13]

Materials and Equipment:

-

Plant material (e.g., ground nutmeg seeds)

-

Deionized water

-

Diethyl ether or hexane (for liquid-liquid extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Clevenger-type apparatus or standard hydrodistillation setup

-

2 L round-bottom flask

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Filter paper and funnel

-

Rotary evaporator (optional)

Procedure:

-

Preparation: Weigh approximately 200-500 g of the dried, ground plant material and place it into a 2 L round-bottom flask.[12][13]

-

Hydrodistillation: Add deionized water to the flask until the plant material is fully covered.[12] Assemble the Clevenger-type apparatus.

-

Heating: Gently heat the flask using a heating mantle. The distillation is typically carried out for 3 to 4 hours, during which steam and volatile oils are collected in the condenser and separated.[12][13]

-

Collection: Collect the condensed essential oil, which separates from the aqueous layer.

-

Solvent Extraction (Optional): To maximize recovery, the aqueous distillate can be extracted 2-3 times with a non-polar solvent like diethyl ether or hexane.[12]

-

Drying: Combine the organic layers and dry them over anhydrous magnesium sulfate to remove residual water.[12]

-

Solvent Removal: Filter the solution to remove the drying agent. The solvent can be carefully evaporated at room temperature or using a rotary evaporator to yield the crude essential oil.[12]

Protocol 2: Purification of Myristicin by Sequential Fractional Distillation

This protocol describes a method to significantly increase the concentration of myristicin from crude nutmeg essential oil.[4][11]

Materials and Equipment:

-

Crude nutmeg essential oil

-

5% NaCl solution

-

Vacuum distillation apparatus

-

Heating mantle with temperature control

-

Round-bottom flasks

-

Vacuum pump and gauge

Procedure:

-

Stage 1 - Removal of Low-Boiling Terpenes:

-

Stage 2 - Further Terpene Removal:

-

Stage 3 - Final Purification:

-

Take the isolate from Stage 2 and perform a final distillation at 145°C under a vacuum of 0.2 bars for approximately 1 hour.[4][11]

-

Using a vacuum is critical to lower the boiling point and prevent thermal decomposition of myristicin.[4]

-

The residue from this final stage is the purified fraction, containing a high concentration of myristicin (approx. 83.45%).[4]

-

Protocol 3: Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying the components of a complex mixture like an essential oil.[13][14]

Materials and Equipment:

-

Essential oil sample

-

Methanol or hexane (for dilution)

-

GC-MS system (e.g., Agilent or Shimadzu)

-

Capillary column (e.g., HP-5MS or RTX-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[13][15]

-

Helium (carrier gas)

-

Microsyringe

Procedure:

-

Sample Preparation: Dilute 1 µL of the essential oil sample in 1 mL of a suitable solvent like methanol or hexane.[15]

-

Injection: Inject 1 µL of the diluted sample into the GC-MS instrument. A split injection is common (e.g., split ratio 1:15 or 1:25).[13][15]

-

GC Separation:

-

MS Detection:

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

-

Confirm identification using retention indices.

-

Quantify the relative percentage of each compound based on the peak area in the total ion chromatogram.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, purification, and analysis of 1,3-benzodioxole derivatives from a plant source.

References

- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Safrole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 7-Methoxy-1,3-benzodioxole-5-ethanamine | 23693-38-1 | Benchchem [benchchem.com]

- 11. [PDF] The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation | Semantic Scholar [semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The process of extracting myristicin from nutmeg extract. [greenskybio.com]

- 15. scitepress.org [scitepress.org]

An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed synthetic pathway, and a discussion of its potential therapeutic applications based on the biological activity of the broader 1,3-benzodioxole class of molecules.

Core Compound Profile: Chemical Structure and Properties

This compound is a derivative of 1,3-benzodioxole, also known as methylenedioxybenzene. The core structure consists of a benzene ring fused to a five-membered ring containing two oxygen atoms attached to a methylene group. In this specific derivative, the aromatic ring is further substituted with a methoxy group at the 7-position and a methyl carboxylate group at the 5-position.

The chemical formula for this compound is C₁₀H₁₀O₅, and it has a molecular weight of 210.18 g/mol .[1] Synonyms for this compound include methyl 3,4-methylenedioxy-5-methoxybenzoate and 3-methoxy-4,5-methylenedioxybenzoic acid methyl ester.[1] Its unique arrangement of functional groups, including the electron-donating methoxy and methylenedioxy groups and the electron-withdrawing methyl ester, imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 22934-58-3 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | [2] |

| Solubility | Soluble in polar organic solvents (predicted) | [2] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from gallic acid, a readily available natural product.

Step 1: Synthesis of 7-methoxy-1,3-benzodioxole-5-carboxylic acid from Gallic Acid

The initial step involves the formation of the methylenedioxy bridge and subsequent methylation of the remaining free hydroxyl group. This can be achieved through a multi-step, one-pot reaction. The causality behind this choice is the efficiency and cost-effectiveness of using a common starting material like gallic acid.

Step 2: Esterification to this compound

The final step is a classic Fischer esterification of the synthesized carboxylic acid with methanol in the presence of a catalytic amount of strong acid. This is a reliable and high-yielding reaction for the preparation of methyl esters.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

The following is a predictive, step-by-step protocol based on the synthesis of highly similar compounds.[3]

Materials and Equipment:

-

Gallic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dibromomethane

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Sodium hydroxide

-

Dimethyl sulfate

-

Hydrochloric acid

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

Protocol:

Step 1: Synthesis of 7-methoxy-1,3-benzodioxole-5-carboxylic acid

-

Esterification of Gallic Acid: To a solution of gallic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product, methyl gallate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Formation of the Methylenedioxy Bridge: Dissolve the obtained methyl gallate and anhydrous potassium carbonate in anhydrous DMF. To this suspension, add dibromomethane dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate.

-

Hydrolysis and Methylation: Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide. After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and add dimethyl sulfate dropwise while maintaining the basic pH. Stir the reaction for 2-3 hours. Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 7-methoxy-1,3-benzodioxole-5-carboxylic acid.

Step 2: Synthesis of this compound

-

Esterification: To a solution of 7-methoxy-1,3-benzodioxole-5-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization (Predictive)

While experimental spectra for this compound are not available in the searched literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds. This information is crucial for the characterization and confirmation of the synthesized product.

¹H NMR Spectroscopy (Predictive)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the methylenedioxy protons.

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Methylenedioxy Protons: A singlet at approximately δ 6.0 ppm, integrating to two protons.

-

Methoxy Protons: A singlet around δ 3.9 ppm, integrating to three protons.

-

Methyl Ester Protons: A singlet around δ 3.8 ppm, integrating to three protons.

¹³C NMR Spectroscopy (Predictive)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm) corresponding to the ester carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 100-155 ppm).

-

Methylenedioxy Carbon: A signal around δ 101 ppm.

-

Methoxy Carbon: A signal around δ 56 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy (Predictive)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

-

C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (Predictive)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl carboxylate group (-COOCH₃, m/z = 59).

Potential Applications in Drug Discovery and Development

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[4] Derivatives of this core have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of this compound suggests that it could serve as a valuable intermediate or a lead compound in several therapeutic areas.

Antitumor Activity

Numerous studies have highlighted the potential of 1,3-benzodioxole derivatives as anticancer agents.[5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to their ability to interact with key cellular targets, such as enzymes and receptors involved in cancer progression. For instance, certain benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.

The structural features of this compound make it an attractive starting point for the synthesis of a library of analogs for screening against various cancer cell lines. The ester functional group can be readily modified to introduce different functionalities, allowing for the exploration of structure-activity relationships (SAR).

The potential role of 1,3-benzodioxole derivatives in cancer therapy can be visualized through their interaction with key signaling pathways, such as the apoptosis pathway.

Caption: A simplified diagram illustrating the potential mechanism of apoptosis induction by 1,3-benzodioxole derivatives.

Role as a Synthetic Intermediate

Beyond its own potential biological activity, this compound is a valuable intermediate for the synthesis of more complex molecules. Its functional groups can be selectively manipulated to build more elaborate structures. For example, the ester can be reduced to an alcohol, which can then be further functionalized, or it can be converted to an amide to introduce nitrogen-containing moieties. The aromatic ring can also be subjected to further electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

A key intermediate role has been demonstrated for a closely related compound, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, which is used in the preparation of biphenyl derivatives with potential therapeutic applications for liver ailments.[6] This highlights the utility of this class of compounds as building blocks in the synthesis of novel therapeutic agents.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is sparse in the public domain, its chemical structure, based on the privileged 1,3-benzodioxole scaffold, and the presence of versatile functional groups, make it a promising candidate for further investigation.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A peer-reviewed, detailed synthesis and complete spectroscopic characterization of this compound are essential to provide a solid foundation for future studies.

-

Biological Screening: The compound and a library of its derivatives should be screened against a panel of cancer cell lines and other relevant biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure and its substituents will provide valuable insights into the structural requirements for optimal biological activity.

By pursuing these research avenues, the full potential of this compound and its analogs as novel therapeutic agents can be unlocked.

References

- 1. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - Methyl 7-methoxy-6-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate (C20H18O10) [pubchemlite.lcsb.uni.lu]

- 3. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

This compound, also known by its trivial name Myristicin Acid Methyl Ester, is a valuable organic compound.[1][2] Its core structure, the benzodioxole ring system, is a key pharmacophore found in numerous biologically active molecules. This compound serves as a crucial intermediate in the synthesis of a variety of natural products and pharmaceutical agents, including dihydrostilbenes with significant cytotoxicity toward human cancer cell lines.[1] A comprehensive understanding of its synthesis is therefore of paramount importance for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of the prevalent synthetic strategies, focusing on the selection of starting materials and the rationale behind the experimental methodologies.

Primary Synthetic Strategy: A Multi-Step Approach from Readily Available Precursors

The most common and economically viable routes to this compound commence with commercially available and relatively inexpensive starting materials. The general synthetic blueprint involves the judicious functionalization of a substituted benzene ring to introduce the requisite methoxy, methyl ester, and dihydroxy groups, followed by the crucial formation of the methylenedioxy bridge.

Core Starting Material: Gallic Acid and its Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) and its corresponding methyl ester, methyl gallate, are the most frequently employed precursors for the synthesis of this compound. Their inherent substitution pattern provides a strategic advantage, simplifying the overall synthetic sequence.

A key challenge in utilizing gallic acid or its esters is the selective functionalization of the three hydroxyl groups. To achieve the desired 7-methoxy substitution pattern, the hydroxyl group at the 5-position must be selectively methylated.

Synthetic Pathway from Methyl Gallate

The synthesis from methyl gallate can be conceptualized in two main stages: selective methylation to form a key intermediate, followed by the formation of the methylenedioxy bridge.

Stage 1: Selective Methylation to Methyl 3,4-dihydroxy-5-methoxybenzoate

A common method for the selective methylation of the 5-hydroxyl group of methyl gallate involves the use of a protecting group strategy. Borax (sodium borate) can be employed to form a temporary cyclic borate ester with the ortho-hydroxyl groups at the 3- and 4-positions, rendering the 5-hydroxyl group available for methylation.[3]

Experimental Protocol: Selective Methylation of Methyl Gallate [4]

-

Dissolution: Dissolve methyl 3,4,5-trihydroxybenzoate in a 5% aqueous solution of borax.

-

Stirring: Stir the solution at room temperature for several hours to allow for the formation of the borate complex.

-

Methylation: Add dimethyl sulfate and a solution of sodium hydroxide dropwise to the stirred solution. Continue stirring for several hours.

-

Acidification and Extraction: After cooling, acidify the mixture with concentrated sulfuric acid and extract the product with ethyl acetate.

-

Isolation: Remove the solvent from the extract to obtain methyl 3,4-dihydroxy-5-methoxybenzoate.

Causality Behind Experimental Choices:

-

Borax as a Protecting Group: The use of borax is a classic and effective method for the temporary protection of vicinal diols. The formation of the cyclic borate ester with the hydroxyl groups at positions 3 and 4 sterically and electronically shields them from the methylating agent.

-

Dimethyl Sulfate as Methylating Agent: Dimethyl sulfate is a potent and commonly used methylating agent in organic synthesis.

-

Sodium Hydroxide as a Base: The base is required to deprotonate the hydroxyl group at the 5-position, forming a more nucleophilic phenoxide ion that readily reacts with dimethyl sulfate.

-

Acidification: The addition of acid serves to hydrolyze the borate ester, regenerating the hydroxyl groups at positions 3 and 4.

Stage 2: Formation of the Methylenedioxy Bridge

With the key intermediate, methyl 3,4-dihydroxy-5-methoxybenzoate, in hand, the next critical step is the formation of the 1,3-benzodioxole ring. This is typically achieved through a Williamson ether synthesis-type reaction using a dihalomethane, such as diiodomethane or dibromomethane, in the presence of a base.[5]

Experimental Protocol: Methylenation of Methyl 3,4-dihydroxy-5-methoxybenzoate [5]

-

Reaction Setup: Dissolve methyl 3,4-dihydroxy-5-methoxybenzoate and potassium carbonate in an anhydrous solvent such as dichloromethane.

-

Addition of Dihalomethane: Under an inert atmosphere (e.g., nitrogen), add diiodomethane to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Dihalomethane as the Methylene Source: Diiodomethane and dibromomethane are effective electrophiles for introducing the methylene bridge.

-

Potassium Carbonate as the Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the dihalomethane.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the reagents and reduce the yield. Therefore, anhydrous solvents and an inert atmosphere are crucial.

Visualizing the Synthesis from Methyl Gallate:

Caption: Synthetic pathway from Methyl Gallate.

Alternative Starting Materials and Synthetic Routes

While the gallic acid route is well-established, other starting materials can also be utilized, offering alternative synthetic strategies.

Syringic Acid as a Precursor

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) can be a viable starting material. A key transformation required is the selective demethylation of one of the methoxy groups to generate a dihydroxy functionality. The resulting 3,4-dihydroxy-5-methoxybenzoic acid can then be esterified and subjected to methylenation as described previously. The electrochemical conversion of syringic acid to 3-O-methylgallic acid has been reported, offering a unique approach to this key intermediate.

Visualizing the Synthesis from Syringic Acid:

Caption: Synthetic pathway from Syringic Acid.

5-Bromovanillin as a Precursor

5-Bromovanillin offers another synthetic entry point. The strategy here involves the conversion of the bromo substituent to a hydroxyl group, followed by oxidation of the aldehyde to a carboxylic acid, esterification, and finally, the formation of the methylenedioxy bridge. A reported synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde from 5-bromovanillin utilizes a copper-catalyzed hydroxylation reaction.[6]

Visualizing the Synthesis from 5-Bromovanillin:

Caption: Synthetic pathway from 5-Bromovanillin.

Quantitative Data Summary

| Starting Material | Key Intermediate | Reagents for Key Step | Reported Yield |

| Methyl Gallate | Methyl 3,4-dihydroxy-5-methoxybenzoate | Borax, Dimethyl Sulfate, NaOH | 64.5%[4] |

| Methyl 3,4-dihydroxy-5-methoxybenzoate | This compound | Diiodomethane, K₂CO₃ | - |

Note: Yields can vary significantly based on reaction scale and purification methods.

Conclusion and Future Perspectives

The synthesis of this compound is a well-documented process with multiple viable routes. The choice of starting material is often dictated by cost, availability, and the desired scale of the synthesis. The pathway commencing from methyl gallate remains a popular choice due to its efficiency and the use of relatively simple and well-understood chemical transformations. Future research in this area may focus on the development of more environmentally friendly and atom-economical methods, potentially utilizing catalytic approaches for the selective methylation and methylenation steps. As a key building block in medicinal chemistry, robust and scalable syntheses of this compound will continue to be of high importance.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

A Senior Application Scientist's Guide to Key Intermediates in the Synthesis of 1,3-Benzodioxole Derivatives

Abstract

The 1,3-benzodioxole (methylenedioxyphenyl or MDP) scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, agrochemicals, and fragrances.[1][2] Its unique electronic properties and ability to act as a metabolic inhibitor, particularly of cytochrome P-450 enzymes, make it a cornerstone in drug design and synergist development for insecticides.[1] This technical guide provides an in-depth analysis of the pivotal chemical intermediates that form the basis of modern and classical synthetic routes to 1,3-benzodioxole derivatives. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic strategy.

The Foundational Role of Catechol and its Derivatives

Virtually all synthetic pathways to the 1,3-benzodioxole ring system commence with catechol (1,2-dihydroxybenzene) or a substituted analogue. The proximate arrangement of the two hydroxyl groups on the aromatic ring is the essential prerequisite for forming the five-membered dioxole ring. The nucleophilicity of these hydroxyl groups, particularly after deprotonation to the catecholate dianion, is the driving force for the cyclization step. The choice of substituted catechols allows for the introduction of desired functionality on the aromatic core from the outset, a strategically sound approach for complex target molecules.

The Classical Pathway: Cyclization with Dihalomethanes

The most established and historically significant route to 1,3-benzodioxoles is the reaction of a catechol with a dihalomethane, such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂).[3] This reaction is a classic example of a double Williamson ether synthesis, where the catecholate dianion acts as a binucleophile.[4][5]

The Key Intermediate: The Catecholate Dianion

The truly indispensable intermediate in this process is the catecholate dianion. Its formation and reactivity are paramount to the success of the synthesis.

-

Generation: The dianion is generated in situ by treating the catechol with a suitable base. The choice of base and solvent system is critical and directly impacts reaction efficiency and yield. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and weaker bases like potassium carbonate (K₂CO₃), are commonly employed.[6]

-

Causality in Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred.[6] From a practical standpoint, these solvents excel at solvating the cation of the base (e.g., K⁺), leaving a "naked," highly reactive catecholate dianion in solution, thereby accelerating the rate of the Sₙ2 reaction.[7]

Mechanism: A Tandem Sₙ2 Nucleophilic Substitution

The reaction proceeds via a two-step nucleophilic substitution mechanism. The first hydroxyl group, deprotonated by the base, attacks the electrophilic carbon of the dihalomethane, displacing one halide ion. The resulting intermediate is rapidly deprotonated and undergoes a second, intramolecular Sₙ2 reaction to close the five-membered ring and form the methylene bridge.

Diagram 1: General Workflow for Benzodioxole Synthesis

This diagram illustrates the central role of catechol as a starting material, branching into the two primary synthetic methodologies discussed.

Caption: Overall workflow from catechol to 1,3-benzodioxole derivatives.

The Challenge of Biphasic Systems: The Rise of Phase-Transfer Catalysis

A significant challenge in industrial-scale synthesis is the poor solubility of the inorganic base and the resulting catecholate salt in the organic solvent where the dihalomethane resides. This necessitates high temperatures and can lead to side reactions. To overcome this, Phase-Transfer Catalysis (PTC) is a field-proven enhancement.[6][8]

The key intermediate in this variation is an ion pair formed between the phase-transfer catalyst and the catecholate anion.

-

Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), transports the hydroxide or catecholate anion from the aqueous phase (or solid phase) into the organic phase.[8][9] The catalyst's lipophilic alkyl groups drag the anion into the organic solvent where it can react with the dihalomethane at the interface or in the bulk organic phase.[9] This dramatically increases the reaction rate, allows for milder conditions (lower temperatures), and often improves yields by minimizing decomposition.[9][10]

Field-Proven Protocol: Synthesis of 1,3-Benzodioxole via PTC

This protocol describes a robust method for synthesizing the parent 1,3-benzodioxole.

-

Reactor Setup: To a 1 L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add catechol (110 g, 1.0 mol), dichloromethane (255 g, 3.0 mol), and tetrabutylammonium bromide (16.1 g, 0.05 mol).

-

Addition of Base: While stirring vigorously, slowly add a solution of potassium hydroxide (140 g, 2.5 mol) in water (140 mL). The vigor of the stirring is critical to maximize the interfacial surface area between the aqueous and organic phases.

-

Reaction: Heat the mixture to reflux (approx. 40-45°C) and maintain for 4-6 hours. Monitor the reaction progress by GC analysis of the organic layer.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess dichloromethane by rotary evaporation. The crude product is then purified by vacuum distillation to afford 1,3-benzodioxole as a colorless liquid.

Alternative Methylene Sources: Reactions with Aldehydes and Ketones

An alternative strategy involves the acid-catalyzed condensation of catechols with aldehydes or ketones.[11] This method is particularly useful for synthesizing 2,2-disubstituted-1,3-benzodioxole derivatives.

Key Intermediate: The Hemiketal/Hemiacetal and Oxocarbenium Ion

The reaction proceeds through two key transient intermediates.

-

Hemiketal/Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack by one of the catechol's hydroxyl groups. This forms a hemiketal (from a ketone) or hemiacetal (from an aldehyde).

-

Oxocarbenium Ion Formation and Cyclization: The hydroxyl group of the hemiketal/hemiacetal is then protonated by the acid catalyst and eliminated as a water molecule. This generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the catechol then acts as an intramolecular nucleophile, attacking the carbocation to close the ring and, after deprotonation, form the final product. The removal of water (e.g., using a Dean-Stark apparatus) is essential to drive the reaction equilibrium towards the product.[11]

Diagram 2: Mechanism via Oxocarbenium Ion Intermediate

This diagram details the step-wise formation of the 1,3-benzodioxole ring from catechol and a ketone, highlighting the critical intermediates.

Caption: Acid-catalyzed formation of 2,2-disubstituted benzodioxoles.

Modern Synthetic Approaches

While classical methods are robust, modern organic synthesis seeks milder conditions, broader substrate scope, and higher efficiency. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool, although it is more commonly used for the functionalization of a pre-formed benzodioxole ring rather than its initial synthesis.[12][13][14] Suzuki-Miyaura coupling reactions, for instance, are extensively used to append aryl or heteroaryl groups to brominated 1,3-benzodioxole intermediates, creating complex molecules with significant biological activity.[13][15]

Comparative Analysis of Key Synthetic Routes

The choice of synthetic route is dictated by the desired substitution pattern on the final molecule, cost, scale, and safety considerations.

| Synthetic Route | Key Intermediate(s) | Reagents | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Catecholate Dianion | Catechol, Dihalomethane, Strong Base | High Temp (80-150°C), Aprotic Polar Solvent | Cost-effective for simple derivatives, well-established.[6] | Harsh conditions, limited to CH₂ bridge, potential side reactions. |

| Williamson with PTC | Catecholate-Catalyst Ion Pair | Catechol, Dihalomethane, Base, PTC | Mild Temp (40-60°C), Biphasic System | Milder conditions, higher yields, industrially scalable, "greener".[9] | Catalyst cost and removal can be a factor.[6] |

| Acid-Catalyzed Condensation | Hemiacetal/Hemiketal, Oxocarbenium Ion | Catechol, Aldehyde/Ketone, Acid Catalyst | Reflux with water removal (Dean-Stark) | Access to 2- and 2,2-disubstituted derivatives. | Limited to carbonyl-based insertions, requires anhydrous conditions. |

Conclusion and Future Outlook

The synthesis of 1,3-benzodioxole derivatives relies on a foundation of well-understood intermediates, primarily derived from catechol. The classical Williamson ether synthesis, especially when enhanced by phase-transfer catalysis, remains the workhorse for producing the core methylenedioxy bridge, with the catecholate anion-catalyst ion pair serving as the crucial intermediate for efficient, scalable reactions. For substituted bridges, the acid-catalyzed condensation route, proceeding through an oxocarbenium ion intermediate , provides essential access to a different class of derivatives. As the demand for complex, functionalized benzodioxoles in drug discovery and materials science grows, future research will likely focus on developing novel catalytic systems that offer even greater control, efficiency, and environmental sustainability.

References

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Page loading... [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. worldresearchersassociations.com [worldresearchersassociations.com]

The Multifaceted Biological Activities of 1,3-Benzodioxole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant biological properties of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and antidiabetic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

1,3-Benzodioxole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of key enzymes, and cell cycle arrest.

Mechanism of Action: Inhibition of the Thioredoxin System

A prominent mechanism of action for some 1,3-benzodioxole-containing anticancer agents is the inhibition of the thioredoxin (Trx) system.[1][2] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often upregulated in cancer cells to combat oxidative stress.[1][2] By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.[1][3]

Caption: Inhibition of the Thioredoxin Reductase (TrxR) pathway by 1,3-benzodioxole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various 1,3-benzodioxole derivatives has been quantified using the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Organic Arsenical Conjugates | Molm-13 (Leukemia) | 0.30 - 1.10 | [1] |

| NB4 (Leukemia) | 0.41 - 1.00 | [1] | |

| HeLa (Cervical Cancer) | 0.60 - 1.40 | [1] | |

| 4T1 (Breast Cancer) | 0.50 - 1.40 | [1] | |

| Acrylamide Derivative (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 | [4] |

| 1,2,4-Triazole Hybrids | MCF-7 (Breast Cancer) | 3.54 - 22.03 (µg/mL) | [5] |

| Peptidyl Derivatives | Sarcoma S-180 (In vivo) | Growth Inhibition | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[7]

-

MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Several 1,3-benzodioxole derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity

Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Some compounds have also demonstrated antifungal properties.[10]

Quantitative Data: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µM or µg/mL) | Reference |

| Schiff Base Derivative | Escherichia coli | - | [8] |

| Pseudomonas aeruginosa | - | [8] | |

| Enterococcus faecalis | - | [8] | |

| Staphylococcus aureus (MSSA) | - | [8] | |

| Staphylococcus aureus (MRSA) | Inhibition observed | [8] | |

| 1,3-Benzodioxole-pyrimidine derivatives | Botrytis cinerea | EC₅₀: 0.44 mg/L | [10] |

| Alternaria solani | EC₅₀: 0.07 mg/L | [10] |

Note: Specific MIC values were not always provided in the abstracts; "Inhibition observed" indicates reported activity.

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of a compound.[8][11][12]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.[12]

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar).[11]

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the 1,3-benzodioxole derivative and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Antioxidant Activity

The 1,3-benzodioxole scaffold is present in many natural antioxidants, and synthetic derivatives also exhibit significant radical scavenging properties.

Mechanism of Action

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Quantitative Data: Antioxidant Capacity

The antioxidant potential is often expressed as the IC₅₀ value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | IC₅₀ (µg/mL) | Reference |

| Safrole oil | 50.28 ± 0.44 | [11] |

| Trolox (Standard) | 1.55 ± 0.32 | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[13][14][15]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][15]

Procedure:

-

Sample Preparation: Prepare various concentrations of the 1,3-benzodioxole derivative in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Antidiabetic Activity

Certain 1,3-benzodioxole derivatives have been investigated for their potential to manage hyperglycemia, primarily through the inhibition of carbohydrate-digesting enzymes.

Mechanism of Action: α-Amylase Inhibition

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. By inhibiting this enzyme, 1,3-benzodioxole compounds can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia.[1][16]

Quantitative Data: α-Amylase Inhibition

| Compound | IC₅₀ (µM or µg/mL) | Reference |

| Benzodioxole derivative (St.2) | Potent inhibition | [17] |

| Benzodioxole derivative (St.3) | Potent inhibition | [17] |

| Safrole oil | 11.36 ± 0.67 µg/mL | [11] |

| Acarbose (Standard) | 5.88 ± 0.63 µg/mL | [11] |

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase.[1][16][18]

Principle: The assay determines the amount of starch hydrolyzed by α-amylase by measuring the resulting reducing sugars. The 3,5-dinitrosalicylic acid (DNSA) method is often used, where DNSA reacts with reducing sugars to produce a colored product that can be quantified spectrophotometrically.[16]

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of α-amylase and a starch substrate solution.

-

Pre-incubation: Mix the 1,3-benzodioxole derivative at various concentrations with the α-amylase solution and incubate for 10 minutes at 30°C.[16]

-

Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for a specific time (e.g., 3 minutes).[16]

-

Reaction Termination: Stop the reaction by adding a DNSA reagent and boiling the mixture.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution.

-

Calculation: Determine the percentage of α-amylase inhibition and calculate the IC₅₀ value.

Other Biological Activities and Future Perspectives

Beyond the major activities detailed above, 1,3-benzodioxole derivatives have also been reported to possess anti-inflammatory, insecticidal, and root-promoting properties.[19] The structural versatility of the 1,3-benzodioxole scaffold allows for extensive chemical modifications, making it a highly attractive starting point for the development of new therapeutic agents.[20] Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical class holds significant promise for addressing unmet needs in various therapeutic areas.

References

- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. corefacilities.iss.it [corefacilities.iss.it]

- 20. researchgate.net [researchgate.net]

Potential Pharmacological Profile of 7-Methoxy-1,3-benzodioxole-5-carboxylic Acid: A Scoping Whitepaper

Abstract

7-Methoxy-1,3-benzodioxole-5-carboxylic acid, also known as myristicinic acid, is a naturally occurring compound found in plants such as Cinnamomum subavenium.[1] While direct and extensive pharmacological studies on this specific molecule are limited in publicly available literature, its core structure, the benzodioxole moiety, is a recognized pharmacophore present in numerous biologically active compounds. This technical guide aims to consolidate the existing information on 7-methoxy-1,3-benzodioxole-5-carboxylic acid and to extrapolate its potential pharmacological properties by examining the activities of structurally related derivatives. This document will also propose a strategic workflow for the systematic evaluation of its therapeutic potential, complete with hypothetical experimental designs and pathway analyses.

Introduction

The benzodioxole ring system is a key structural motif in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. The inherent physicochemical properties of this scaffold, including its planarity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable starting point for drug discovery.[2] 7-Methoxy-1,3-benzodioxole-5-carboxylic acid presents as an interesting candidate for pharmacological investigation due to the combined presence of the benzodioxole ring, a methoxy group, and a carboxylic acid function, all of which can influence its pharmacokinetic and pharmacodynamic profiles. This whitepaper will explore the hypothetical pharmacological landscape of this molecule based on evidence from its chemical analogs.

Physicochemical Properties

A summary of the known physicochemical properties of 7-methoxy-1,3-benzodioxole-5-carboxylic acid is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing future studies.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| IUPAC Name | 7-methoxy-1,3-benzodioxole-5-carboxylic acid | PubChem[1] |

| Synonyms | Myristicinic acid, 3-Methoxy-4,5-methylenedioxybenzoic acid | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 212 °C | PubChem[1] |

| Solubility | Soluble in polar solvents like water and alcohols. | CymitQuimica[3] |

Potential Pharmacological Activities Based on Structural Analogs

Direct experimental data on the biological effects of 7-methoxy-1,3-benzodioxole-5-carboxylic acid is scarce. However, the documented activities of its derivatives and structurally similar compounds provide a foundation for inferring its potential pharmacological profile.

Antimicrobial and Antifungal Activity

Derivatives of benzodioxane carboxylic acid have demonstrated notable antimicrobial properties. For instance, certain hydrazone derivatives have shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2] The underlying mechanism is hypothesized to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The core benzodioxole structure is likely a key contributor to these effects.

Anticancer and Cytotoxic Potential

Hydrazone derivatives of benzodioxane carboxylic acid have also exhibited significant anticancer activity. One such derivative showed 50.17% inhibition against HeLa (cervical cancer) cells, while another demonstrated 37.11% inhibition against PC3 (prostate cancer) cells.[2] This suggests that the benzodioxole scaffold could be a promising starting point for the development of novel cytotoxic agents. The planar nature of the ring system may facilitate intercalation with DNA or interaction with the active sites of enzymes crucial for cancer cell proliferation.